1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene
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Overview
Description
1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene is an organic compound characterized by the presence of both difluoromethylsulfonyl and ethylsulfonyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene typically involves the introduction of difluoromethyl and ethylsulfonyl groups onto a benzene ring. One common method involves the reaction of a benzene derivative with difluoromethylsulfonyl chloride and ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize advanced techniques like catalytic difluoromethylation and sulfonylation to achieve high efficiency and selectivity .
Chemical Reactions Analysis
1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various sulfone and sulfide derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways involving sulfonyl compounds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethylsulfonyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene can be compared with other similar compounds, such as:
1-(Trifluoromethylsulfonyl)-2-ethylsulfonylbenzene: This compound has a trifluoromethylsulfonyl group instead of a difluoromethylsulfonyl group, which can result in different chemical reactivity and biological activity.
1-(Difluoromethylsulfonyl)-2-methylsulfonylbenzene: The presence of a methylsulfonyl group instead of an ethylsulfonyl group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-2-ethylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O4S2/c1-2-16(12,13)7-5-3-4-6-8(7)17(14,15)9(10)11/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBDJKLJOWITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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